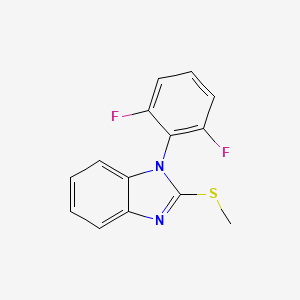
1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole
描述
1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C14H10F2N2S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS Number: 1461714-57-7) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C14H10F2N2S
- Molecular Weight : 276.3044 g/mol
- IUPAC Name : 1-(2,6-difluorophenyl)-2-(methylthio)-1H-benzodiazole
Biological Activity Overview
The biological activity of this compound can be categorized into various pharmacological effects, primarily focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the benzodiazole moiety have been reported to demonstrate activity against both Gram-positive and Gram-negative bacteria. In particular, This compound has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitumor Activity
The compound's antitumor efficacy was evaluated in various cell lines. In vitro studies indicated that it exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the benzodiazole structure significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances the compound's potency against various pathogens. The methylthio group at position 2 also contributes to improved solubility and bioavailability .
| Substituent | Effect on Activity |
|---|---|
| Fluorine (F) | Increases antimicrobial potency |
| Methylthio (S) | Enhances solubility and bioavailability |
| Benzene ring | Stabilizes the molecular structure |
Case Studies
Several case studies have highlighted the effectiveness of benzodiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy :
- Antitumor Studies :
科学研究应用
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, research has shown that modifications in the benzodiazole structure can enhance cytotoxicity against specific cancer types, such as breast and lung cancer .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have indicated that it can effectively inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with microbial cell wall synthesis .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This aspect opens avenues for further exploration in treating conditions such as Alzheimer's and Parkinson's disease .
Material Science
Organic Electronics
In material science, 1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole has been investigated as a potential material for organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine atoms enhances the electron affinity, which is beneficial for charge transport in these devices .
Polymer Composites
The compound's compatibility with various polymers has been studied to create composite materials with improved thermal and mechanical properties. Such composites could be utilized in high-performance applications where durability and resistance to environmental factors are crucial .
Research Tool
Fluorescent Probes
Due to its unique structure, this compound can serve as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it useful for tracking biological processes at the cellular level. This application is particularly valuable in live-cell imaging studies where real-time monitoring is required .
Case Studies
属性
IUPAC Name |
1-(2,6-difluorophenyl)-2-methylsulfanylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2S/c1-19-14-17-11-7-2-3-8-12(11)18(14)13-9(15)5-4-6-10(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGZVCWYMJFRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















